N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
Description
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a quinazoline derivative featuring a chiral (3R)-pyrrolidine substituent at the 4-amino position of the quinazoline scaffold. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, receptor modulators, and anticancer agents. The (3R)-pyrrolidine moiety introduces stereochemical diversity, which can influence binding affinity and selectivity toward biological targets.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBSEBCNFXKGC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269524 | |
| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365936-68-0 | |
| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with pyrrolidine. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline ring undergoes nucleophilic substitution at the 4-position, where the pyrrolidine group is introduced. This typically involves displacing a leaving group (e.g., chloro) with the pyrrolidine amine under acidic or catalytic conditions:
Example Reaction:
Key Findings:
-
Catalytic HCl (0.1–1.0 equiv) accelerates amination while minimizing solvolysis side products .
-
Reactions in aqueous ethanol at 40–60°C yield >85% conversion within 1–6 hours .
-
Steric hindrance from bulky substituents on the quinazoline or amine reduces reaction efficiency .
Cyclization Strategies
The pyrrolidine-quinazoline framework can be constructed via cyclization of anthranilamide derivatives. For example:
Synthesis Pathway:
Subsequent amination introduces the pyrrolidine group .
Optimized Conditions:
-
Sodium dithionite mediates nitro-to-amine reduction and cyclization .
-
Oxidative dehydrogenation (e.g., using PIDA or SO) completes aromatization .
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety can undergo further modifications:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the quinazoline 2-position:
Example:
Data Highlights:
-
Buchwald-Hartwig amination achieves C–N bond formation with >90% yield using Pd catalysts .
-
Electron-withdrawing groups on the aryl halide enhance coupling efficiency .
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent tautomerism and stability:
-
In acidic conditions , the pyrrolidine nitrogen is protonated, increasing solubility but reducing nucleophilicity .
-
Under basic conditions , deprotonation of the quinazoline NH enhances reactivity toward electrophiles .
Biological Activity-Driven Modifications
To enhance pharmacokinetic properties, the compound is often derivatized:
-
Sulfonamide formation : Reacting with sulfonyl chlorides yields analogs with improved bioavailability .
-
Glycosylation : Attaching sugar moieties via Mitsunobu reactions enhances water solubility .
Key Data Table: Reaction Optimization Studies
Scientific Research Applications
Therapeutic Potential
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine and its derivatives have been investigated for their roles as inhibitors of specific protein kinases, which are critical in numerous cellular processes including cancer progression and neurodegenerative diseases.
Cancer Treatment
Quinazoline derivatives have shown promise as anti-cancer agents by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds related to this compound have been studied for their ability to inhibit MAP4K4, a kinase implicated in cancer cell migration and invasion. Inhibition of MAP4K4 has been linked to reduced angiogenesis and tumor progression, making these compounds potential candidates for cancer therapy .
Neurodegenerative Disorders
Research indicates that quinazoline compounds can selectively inhibit casein kinase 1 (CK1), which is associated with various neurodegenerative conditions. For example, certain analogs have demonstrated selective cytotoxicity against pancreatic ductal adenocarcinoma cells and have shown potential in targeting CK1δ/ε, suggesting a dual role in treating both cancer and neurodegenerative disorders .
Kinase Inhibition
The compound acts primarily as a kinase inhibitor by binding to the ATP-binding site of target kinases. This interaction prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation and survival .
Chaperone Activity
In the context of lysosomal storage disorders such as Gaucher disease, quinazoline derivatives have been identified as small molecule chaperones that enhance the stability and translocation of glucocerebrosidase to lysosomes. This mechanism is crucial for restoring enzyme function in patients with enzyme deficiencies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs in various experimental settings.
In Vitro Studies
A study evaluating a series of quinazoline derivatives found that specific compounds exhibited potent inhibition against casein kinase 1δ/ε with selectivity over other kinases. The most promising candidates demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR) Analysis
Research into the SAR of quinazoline derivatives has revealed critical insights into how modifications at various positions affect biological activity. For instance, systematic modifications led to the identification of compounds with enhanced potency against glucocerebrosidase, highlighting the importance of structural optimization in drug development .
Tables
Mechanism of Action
The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine , highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights
- Core Modifications :
- The quinazoline scaffold is highly versatile. Substitutions at positions 2, 4, 6, and 7 are common. For example:
- Chlorine at C6 (e.g., VUF10497, AZD0530) enhances receptor/kinase binding .
- Methoxy groups at C6/C7 (e.g., 6,7-dimethoxy derivatives) improve solubility and metabolic stability . The 4-amino position is critical for target engagement. This compound uses a chiral pyrrolidine, while analogs like AZD0530 incorporate bulkier aromatic groups (e.g., benzodioxole) for enhanced hydrophobic interactions .
Stereochemical Impact :
- The (3R)-pyrrolidine configuration in the target compound may confer stereoselective binding compared to racemic or (3S)-configured analogs. For example, 6-chloro-N,N-dimethyl-2-{2-[(3S)-pyrrolidin-3-yl]ethyl}quinazolin-4-amine (Ref ) shows kinase inhibition but differs in stereochemistry at the pyrrolidine moiety.
- Biological Activities: Kinase Inhibition: AZD0530 and compound demonstrate nanomolar potency against c-Src/Abl kinases, suggesting that quinazoline derivatives with optimized substituents (e.g., piperazine, pyridine) are effective in targeting tyrosine kinases . Receptor Modulation: VUF10497 acts as a dual H1/H4 receptor inverse agonist, indicating that quinazolines with heteroaromatic substituents (e.g., thiophene) can engage multiple receptor subtypes .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Bioavailability :
Synthetic Accessibility :
- The target compound is commercially available, but synthesis routes for analogs often involve Suzuki couplings (e.g., AZD0530) or SNAr reactions (e.g., VUF10497) .
Biological Activity
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular weight of 214.27 g/mol and is characterized by the presence of a pyrrolidine ring attached to a quinazoline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and other molecular targets involved in various disease processes. The compound has been shown to exhibit:
- Kinase Inhibition : Similar compounds have demonstrated the ability to selectively inhibit casein kinase 1 (CK1) isoforms, which are implicated in cancer and neurodegenerative diseases .
- Anticancer Activity : Compounds with structural similarities have been identified as potent inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects, revealing IC50 values in the low micromolar range against A549 lung cancer cells and other tumor types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Related quinazoline derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and have been evaluated for their minimum inhibitory concentrations (MIC) against various pathogens .
Case Studies
- Cancer Treatment : A study investigating quinazoline derivatives found that certain compounds inhibited the efflux of anticancer drugs by modulating BCRP and P-gp activities, leading to enhanced drug accumulation in resistant cancer cells . This suggests that this compound could play a role in overcoming multidrug resistance.
- Antitubercular Activity : Some quinazoline derivatives have shown promise against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of quinazolin-4-amine derivatives typically involves coupling reactions between substituted quinazolines and amines. For stereochemical control, chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamate protection of pyrrolidine intermediates) is critical . Reaction optimization (solvent choice, temperature, and catalysts) is essential, as seen in analogous quinazoline syntheses . Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Confirmation of the (3R) configuration requires chiral HPLC or X-ray crystallography .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Verify proton environments and carbon frameworks, focusing on pyrrolidine ring protons (δ 3.0–4.0 ppm) and quinazoline aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤5 ppm error .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
- Chiral Analysis : Use polarimetric measurements or chiral columns to confirm enantiomeric excess .
Q. What initial biological screening strategies are suitable for identifying potential targets of this compound?
- Methodological Answer : Prioritize kinase assays due to structural similarity to EGFR/JAK inhibitors . Use:
- In vitro kinase panels : Screen against tyrosine kinases (e.g., EGFR, JAK family) at 1–10 µM concentrations.
- Cellular assays : Assess inhibition of kinase-dependent pathways (e.g., STAT3 phosphorylation for JAK targets) .
- Docking studies : Perform AutoDock or Schrödinger-based modeling to predict binding to kinase ATP pockets, validated by RMSD ≤2 Å .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase selectivity?
- Methodological Answer :
- Core modifications : Introduce substituents at quinazoline C2/C6 positions to enhance hydrophobic interactions, as seen in gefitinib derivatives .
- Pyrrolidine optimization : Compare (3R) vs. (3S) configurations to assess stereochemical impact on target binding .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50 data from analogs to identify pharmacophoric hotspots .
- Selectivity profiling : Test against off-target kinases (e.g., PDGFR, VEGFR) to minimize polypharmacology .
Q. How should researchers resolve contradictory data in enzymatic vs. cellular assays for this compound?
- Methodological Answer : Contradictions may arise from:
- Membrane permeability : Measure logP (e.g., via shake-flask method) to assess cellular uptake. Improve solubility with prodrug strategies if logP >3 .
- Metabolic instability : Perform LC-MS stability assays in liver microsomes; identify metabolites (e.g., N-oxide formation) .
- Off-target effects : Use CRISPR/Cas9 knockout models to confirm target specificity .
Q. What advanced techniques are recommended for elucidating the binding mode of this compound with its target kinase?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with purified kinase domains (e.g., JAK2) to resolve binding interactions at ≤2.0 Å resolution .
- Hydrogen-deuterium exchange (HDX) MS : Map conformational changes in the kinase upon compound binding .
- Molecular dynamics (MD) simulations : Run 100-ns simulations to analyze stability of the ligand-receptor complex .
Q. How can researchers assess the compound’s potential for inducing off-target toxicity in preclinical models?
- Methodological Answer :
- hERG assay : Measure IC50 against hERG channels (patch-clamp) to evaluate cardiac risk.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Methodological Notes for Experimental Design
- Data Contradiction Analysis : Always cross-validate in vitro findings with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Stereochemical Integrity : Regularly verify chiral purity during long-term storage using chiral HPLC, as racemization may occur under acidic/basic conditions .
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
